3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of cyclopropyl groups and oxazole rings . The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .Scientific Research Applications
Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
- Summary of the Application: This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers via formal SN2′ substitution of bromocylopropanes .
- Methods of Application: The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes: The result of this method is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Application 2: Determination of Cyclaniliprole in Fruits and Vegetables
- Summary of the Application: This study developed an analytical method for the determination of cyclaniliprole (CYCP), a suspected carcinogen, in six fruits and vegetables using ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry .
- Methods of Application: Sample preparation was carried out by the acetonitrile-salting-out extraction followed by simple and fast cleanup of disposable pipette extraction tip containing styrene divinyl benzene and/or graphitized carbon black .
- Results or Outcomes: The recoveries of CYCP at three spike levels (0.01, 0.1, and 1 mg kg −1) from different matrices were between 75.7% and 111.5%, with the intra-day ( n = 5) and inter-day ( n = 15) relative standard deviations lower than 12.1%. The limit of quantification was 0.01 mg kg −1 .
Application 3: Use of 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- Summary of the Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . It is used in various research applications, although specific applications are not listed .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The outcomes of the research involving this compound are not specified .
Application 4: Use of 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- Summary of the Application: This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers . It is used in various research applications, although specific applications are not listed .
- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .
- Results or Outcomes: The outcomes of the research involving this compound are not specified .
properties
IUPAC Name |
3-(1-cyclopropylethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(6-2-3-6)7-4-8(9)11-10-7/h4-6H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULFBUJWNSVRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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